molecular formula C15H18ClFO3 B1326036 Ethyl 7-(4-chloro-2-fluorophenyl)-7-oxoheptanoate CAS No. 951886-43-4

Ethyl 7-(4-chloro-2-fluorophenyl)-7-oxoheptanoate

Cat. No.: B1326036
CAS No.: 951886-43-4
M. Wt: 300.75 g/mol
InChI Key: ACYMJFCBOVEBQJ-UHFFFAOYSA-N
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Description

Ethyl 7-(4-chloro-2-fluorophenyl)-7-oxoheptanoate is an organic compound with a complex structure, featuring both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(4-chloro-2-fluorophenyl)-7-oxoheptanoate typically involves multi-step organic reactions. One common method includes the Claisen condensation of ethyl 2-fluorobenzoate with a suitable ketone, catalyzed by sodium ethoxide . Another approach involves the Schotten-Baumann reaction, followed by a Fries rearrangement to yield the desired product .

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The choice of solvents, catalysts, and reaction conditions is optimized to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(4-chloro-2-fluorophenyl)-7-oxoheptanoate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Ethyl 7-(4-chloro-2-fluorophenyl)-7-oxoheptanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 7-(4-chloro-2-fluorophenyl)-7-oxoheptanoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 7-(4-chloro-2-fluorophenyl)-7-oxoheptanoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of aromatic and aliphatic components, along with the presence of both chloro and fluoro substituents, makes it a versatile compound for various applications.

Properties

IUPAC Name

ethyl 7-(4-chloro-2-fluorophenyl)-7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClFO3/c1-2-20-15(19)7-5-3-4-6-14(18)12-9-8-11(16)10-13(12)17/h8-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACYMJFCBOVEBQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=C(C=C(C=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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